ethyl 2,6-bis(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,6-bis(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate is a complex organic compound that belongs to the family of bipyridine derivatives This compound is characterized by its unique structure, which includes multiple pyridine rings substituted with ethoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,6-bis(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-bis(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Ethyl 2,6-bis(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of ethyl 2,6-bis(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyridine rings can coordinate with metal ions, making it an effective ligand in catalytic processes. Additionally, its ethoxycarbonyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis(ethoxycarbonyl)-2,2’-bipyridine
- 2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)-pyridines
- 2,2’-Bipyridine-4,4’-dicarboxylate
Uniqueness
Ethyl 2,6-bis(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of multiple ethoxycarbonyl groups. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C24H23N3O6 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
ethyl 2,6-bis(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C24H23N3O6/c1-4-31-22(28)15-7-9-25-18(11-15)20-13-17(24(30)33-6-3)14-21(27-20)19-12-16(8-10-26-19)23(29)32-5-2/h7-14H,4-6H2,1-3H3 |
InChI Key |
FYAQSXVQMINJAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.